molecular formula C15H12BrF2NO3 B4377600 N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B4377600
M. Wt: 372.16 g/mol
InChI Key: ZTVCCFIMOSCDDH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is an organic compound with the molecular formula C14H10BrF2NO2 It is a derivative of benzamide, characterized by the presence of bromine, difluoromethoxy, and methoxy groups attached to the benzene ring

Properties

IUPAC Name

N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF2NO3/c1-21-13-8-9(6-7-12(13)22-15(17)18)14(20)19-11-5-3-2-4-10(11)16/h2-8,15H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVCCFIMOSCDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Difluoromethoxylation: The difluoromethoxy group is added using difluoromethyl ether (CHF2OCH3) under basic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzene derivative with an appropriate amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-(difluoromethoxy)benzamide
  • N-(2-bromophenyl)-3-methoxybenzamide
  • N-(2-bromophenyl)-4-methoxybenzamide

Uniqueness

N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
Reactant of Route 2
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N-(2-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

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